molecular formula C17H21N3O5 B15211484 L-Phenylalanine, N-(5-oxo-L-prolyl)-L-alanyl- CAS No. 169676-11-3

L-Phenylalanine, N-(5-oxo-L-prolyl)-L-alanyl-

Cat. No.: B15211484
CAS No.: 169676-11-3
M. Wt: 347.4 g/mol
InChI Key: XXRQPEKNNKPIMI-DRZSPHRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Phenylalanine, N-(5-oxo-L-prolyl)-L-alanyl- is a tripeptide derivative composed of L-phenylalanine linked to L-alanine via a 5-oxo-L-proline (pyroglutamic acid) moiety. This structural motif is significant due to the conformational constraints imposed by the 5-oxo-proline ring, which enhances metabolic stability and influences biological interactions . The compound is synthesized through coupling reactions involving amino acid derivatives, often under alkaline conditions (e.g., KOH in DMSO/water or methanol), yielding moderate to high purity (58–70%) . Its pharmacological relevance is inferred from analogs with similar structural features, such as cholesterol-lowering and cytotoxic activities .

Properties

CAS No.

169676-11-3

Molecular Formula

C17H21N3O5

Molecular Weight

347.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C17H21N3O5/c1-10(18-16(23)12-7-8-14(21)19-12)15(22)20-13(17(24)25)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,18,23)(H,19,21)(H,20,22)(H,24,25)/t10-,12-,13-/m0/s1

InChI Key

XXRQPEKNNKPIMI-DRZSPHRISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H]2CCC(=O)N2

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCC(=O)N2

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound consists of three residues: L-phenylalanine , L-alanine , and 5-oxo-L-proline . The 5-oxo group in the proline ring introduces a ketone functionality, which may influence reactivity during coupling steps. Key challenges include:

  • Steric hindrance from the pyrrolidone ring of 5-oxo-L-proline.
  • Oxidation sensitivity of the ketone group during hydrogenation or acidic/basic conditions.
  • Stereochemical integrity preservation at chiral centers during couplings.

Preparation of 5-Oxo-L-Proline

While 5-oxo-L-proline (L-pyroglutamic acid) is commercially available (e.g., Sigma-Aldrich), its synthesis typically involves:

  • Oxidation of L-proline : Treatment with hydrogen peroxide or other oxidizing agents under controlled pH yields 5-oxo-L-proline.
  • Enzymatic methods : Glutamate cyclase-mediated cyclization of L-glutamate forms the 5-oxo-pyrrolidine ring.

Stepwise Peptide Coupling Strategies

Synthesis of N-(5-Oxo-L-Prolyl)-L-Alanine

The dipeptide intermediate is synthesized via two primary routes:

Carbodiimide-Mediated Coupling
  • Activation : 5-Oxo-L-proline’s carboxyl group is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane.
  • Coupling : L-alanine (with tert-butoxycarbonyl (Boc)-protected α-amino group) reacts with the activated carboxyl, forming a peptide bond.
  • Deprotection : Boc removal via trifluoroacetic acid (TFA) yields free N-(5-oxo-L-prolyl)-L-alanine.
Imine Hydrogenation (Adapted from WO1994026771A1)
  • Imine formation : 5-Oxo-L-proline reacts with pyruvic acid derivatives (e.g., 2,2-dichloropropionyl chloride) to form N-pyruvyl-5-oxo-L-proline.
  • Amine condensation : Treatment with hydroxylamine hydrochloride generates an imine intermediate.
  • Catalytic hydrogenation : Using palladium on carbon (Pd/C) under acidic conditions (pH < 4) stereoselectively reduces the imine to N-(5-oxo-L-prolyl)-L-alanine.

Coupling with L-Phenylalanine

The final step involves linking N-(5-oxo-L-prolyl)-L-alanine to L-phenylalanine:

  • Activation : The dipeptide’s carboxyl group is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
  • Coupling : L-Phenylalanine (with Boc or fluorenylmethyloxycarbonyl (Fmoc) protection) reacts in dimethylformamide (DMF) at 0–5°C.
  • Global deprotection : TFA cleavage removes protecting groups, yielding the final tripeptide.

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield (%) Stereoselectivity Key Advantages
Carbodiimide-Mediated DCC, EDC, Boc-protected Ala 65–75 Moderate Simplicity, wide applicability
Imine Hydrogenation Pd/C, H₂, pH 2–3 80–90 High High stereocontrol, scalable
Solid-Phase Synthesis Fmoc-SPPS, HATU, Rink amide resin 70–85 High Automation, purity control

Analytical and Purification Techniques

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomers.
  • Mass Spectrometry : ESI-MS confirms molecular ions ([M+H]⁺ ≈ 378.4 Da).
  • NMR : ¹H NMR (D₂O) identifies α-protons (δ 3.8–4.2 ppm) and aromatic signals (δ 7.2–7.4 ppm).

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-((S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-Phenylalanine (Compound 6, )
  • Structure: L-Phenylalanine conjugated to a naphthoquinone group.
  • Key Differences : Lacks the 5-oxo-proline and L-alanine residues.
  • Synthesis: Prepared via nucleophilic substitution of 1,4-naphthoquinone with amino acids in DMSO/KOH (61% yield) .
  • Activity : Primarily studied for its redox properties rather than therapeutic effects.
(b) N-[(Trimethylamineboryl)-Carbonyl]-L-Phenylalanine Methylester (Compound 1, –3, 6)
  • Structure : Boron-containing L-phenylalanine derivative with a methyl ester.
  • Key Differences : Incorporates a trimethylamine-boryl group instead of 5-oxo-proline.
  • Activity : Demonstrates cytotoxic effects in tumor screens (e.g., A549 lung cancer) and reduces serum cholesterol (39% reduction at 8 mg/kg/day). Its metabolite, L-phenylalanine methyl ester (Compound 3), shows comparable efficacy .
(c) N-(5-(5-(3-Hydroxyphenyl)thiophene-2-yl)-5-oxopentanoyl)-L-Phenylalanine (Compound 18a, )
  • Structure: Features a 5-oxopentanoyl linker and thiophene-phenyl substituents.
  • Key Differences : Includes a hydrophobic thiophene group, enhancing membrane permeability.
  • Synthesis: Achieves 70% yield via KOH-mediated deprotection in methanol .

Functional Analogues

(a) DAPT (N-[N-(3,5-Difluorophenylacetyl)-L-Alanyl-]-(S)-Phenylglycine-t-butyl Ester, )
  • Structure : L-Alanine linked to phenylglycine with fluorinated aromatic groups.
  • Key Differences : Replaces 5-oxo-proline with a difluorophenylacetyl group.
  • Activity: Known as a γ-secretase inhibitor; highlights the role of alanine residues in modulating enzyme interactions .
(b) Pyroglutamated Apelin-13 ()
  • Structure : Peptide sequence starting with 5-oxo-L-proline (pyroglutamate).
  • Key Differences : Longer peptide chain (13 residues) with apelin receptor affinity.
  • Relevance: Demonstrates the stabilizing effect of 5-oxo-proline in vivo, reducing degradation by aminopeptidases .

Biological Activity

L-Phenylalanine, N-(5-oxo-L-prolyl)-L-alanyl- is a synthetic peptide compound that exhibits several noteworthy biological activities relevant to pharmacological research. This article delves into its molecular characteristics, biological effects, potential therapeutic applications, and comparative studies with related compounds.

Molecular Characteristics

  • Molecular Formula : C₁₇H₂₁N₃O₅
  • Molecular Weight : Approximately 347.15 daltons
  • Structure : This compound consists of an L-phenylalanine residue linked to a 5-oxo-L-prolyl group and an L-alanine moiety, contributing to its unique properties and biological activities .

Appetite Regulation and Glucose Homeostasis

Research indicates that L-phenylalanine may play a significant role in appetite regulation and glucose metabolism:

  • Effects on Food Intake : Oral administration of L-phenylalanine has been shown to acutely reduce food intake in rodent models. Chronic studies indicate a reduction in body weight for diet-induced obese mice .
  • Hormonal Influence : The compound stimulates the release of gastrointestinal hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), while reducing plasma ghrelin levels. This hormonal modulation suggests potential mechanisms for its anorectic effects .

The anorectic effects of L-phenylalanine are mediated through the calcium-sensing receptor (CaSR) pathway:

  • CaSR Involvement : Pharmacological blockade of CaSR attenuates the appetite-suppressing effects of L-phenylalanine, indicating its role in mediating these biological responses .

Comparative Analysis with Related Compounds

To understand the unique properties of L-phenylalanine, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
N-Succinyl-L-alany-L-alany-L-prolyl-L-phenylalanineC₃₀H₃₆N₆O₉Contains multiple succinyl groups enhancing solubility
N-Acetyl-L-alany-L-alany-L-prolyl-L-phenylalanineC₂₃H₂₅N₃O₄Acetylation may improve stability
L-AlanylleucylphenylalanineC₂₂H₂₈N₄O₄Incorporates leucine for potential enhanced activity

These comparisons highlight how variations in structure can influence biological activity and therapeutic potential .

Case Studies and Research Findings

Recent studies have explored the impact of L-phenylalanine on cellular behavior and drug uptake:

  • Impact on Boron Uptake in Cancer Cells : A study investigated the effect of L-phenylalanine pre-treatment on boron uptake in A549 cancer cells. Results indicated that while L-tyrosine enhanced boron uptake, L-phenylalanine appeared to inhibit it, suggesting a complex interaction within cancerous environments .
  • Role in Neurotransmitter Synthesis : As a precursor to tyrosine, which further converts into neurotransmitters like dopamine, norepinephrine, and epinephrine, L-phenylalanine plays a crucial role in neurochemistry. However, excessive supplementation can disrupt the balance of other neurotransmitters due to competition for transport across the blood-brain barrier .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and analytical techniques for preparing and validating L-Phenylalanine, N-(5-oxo-L-prolyl)-L-alanyl-?

  • Synthesis : Use formylation reactions with L-phenylalanine and formyl chloride in anhydrous solvents (e.g., dichloromethane) under alkaline conditions. This method parallels N-formyl-L-phenylalanine synthesis .
  • Characterization :

  • Purity : HPLC or LC-MS to confirm absence of byproducts.
  • Structure : ¹H and ¹³C NMR to verify stereochemistry and functional groups (e.g., chemical shifts for proline rings and phenylalanine side chains) .
  • Crystallography : X-ray diffraction for 3D structural validation, as demonstrated for related tripeptides .

Q. How can spectroscopic and crystallographic methods resolve stereochemical ambiguities in this compound?

  • NMR : Assign diastereotopic protons using 2D COSY and NOESY to confirm proline ring puckering and peptide bond geometry .
  • X-ray Diffraction : High-resolution datasets (100 K synchrotron radiation) enable multipole refinement to resolve electron density distributions, critical for distinguishing enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to validate chiral centers .

Advanced Research Questions

Q. What computational approaches are effective in modeling the conformational dynamics of L-Phenylalanine, N-(5-oxo-L-prolyl)-L-alanyl-?

  • Molecular Dynamics (MD) : Use force fields (e.g., GROMOS) to simulate peptide flexibility in solvent environments. Recurrence plot analysis of potential energy time series can reveal hidden equilibration-phase dynamics, such as proline cis-trans isomerization .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at the 5-oxo-prolyl moiety to predict hydrogen-bonding patterns .

Q. How can electron density contradictions in X-ray data be resolved for this compound?

  • Multipole Refinement : Apply high-resolution X-ray datasets to model aspherical electron densities, capturing lone pairs and covalent bonding features .
  • Invariom Transfer : Compare experimentally derived electron densities with database-stored invarioms (precomputed aspherical scattering factors) to validate structural models .
  • Theoretical Validation : Cross-check with DFT-calculated electron densities to identify systematic errors in experimental data .

Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives of this compound?

  • Functional Group Modifications : Introduce substituents at the 5-oxo-prolyl residue (e.g., alkylation or fluorination) to assess impacts on biological activity, as shown for VLA-4 antagonists .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins (e.g., integrins or enzymes) .
  • Pharmacokinetic Profiling : Evaluate oral bioavailability via in vivo assays, focusing on dissociation rates and receptor occupancy in preclinical models .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies between experimental and theoretical conformational analyses?

  • Dynamic vs. Static Models : MD simulations capture time-dependent conformational changes, while X-ray structures represent static snapshots. Use ensemble refinement to reconcile these differences .
  • Hydrogen Bond Criteria : Apply Koch & Popelier’s topological criteria (e.g., electron density at bond critical points) to distinguish strong vs. weak hydrogen bonds in crystallographic data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Spill Management : Neutralize acidic residues with bicarbonate solutions and dispose via approved chemical waste channels .
  • Storage : Store in sealed containers under inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.